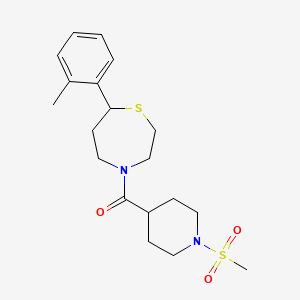

(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S2/c1-15-5-3-4-6-17(15)18-9-10-20(13-14-25-18)19(22)16-7-11-21(12-8-16)26(2,23)24/h3-6,16,18H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMBXIPORFHQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and thiazepane intermediates, followed by their coupling through a methanone linkage.

Piperidine Intermediate Synthesis: The piperidine ring can be synthesized through the cyclization of appropriate amines with aldehydes or ketones under acidic conditions.

Thiazepane Intermediate Synthesis: The thiazepane ring is often prepared by the reaction of a thiol with an epoxide or halide, followed by cyclization.

Coupling Reaction: The final step involves the coupling of the piperidine and thiazepane intermediates using a methanone group, typically through a condensation reaction under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of piperidine and thiazepane derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine and thiazepane rings may bind to specific sites on these targets, altering their activity. The methanone group can participate in hydrogen bonding or other interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of "(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone," a comparison with three analogous compounds is provided below. These analogs share core heterocyclic motifs but differ in substituents or bridging groups, leading to variations in physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Key Structural Differences |

|---|---|---|---|---|

| Target Compound (as above) | 408.51 | 2.1 | 0/5 | Methylsulfonyl piperidine, o-tolyl thiazepane |

| (Piperidin-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | 342.45 | 1.8 | 0/4 | Unsubstituted piperidine, phenyl thiazepane |

| (1-Tosylpiperidin-4-yl)(7-(p-fluorophenyl)-1,4-thiazepan-4-yl)methanone | 469.58 | 2.5 | 0/6 | Tosyl piperidine, p-fluorophenyl thiazepane |

| (1-(Methylsulfonyl)azepan-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | 422.54 | 2.3 | 0/5 | Azepane (7-membered) vs. piperidine (6-membered) |

Key Observations:

Impact of Sulfonyl Groups: The methylsulfonyl group in the target compound enhances polarity compared to the unsubstituted piperidine analog (LogP 2.1 vs.

Aromatic Substitutents : The o-tolyl group in the target compound introduces steric hindrance compared to the p-fluorophenyl analog, which may affect binding pocket accessibility in enzyme targets.

Ring Size Variations : Replacing piperidine with azepane (7-membered ring) increases molecular weight and slightly elevates LogP, suggesting trade-offs between conformational flexibility and pharmacokinetic properties.

Key Findings:

- The target compound exhibits a balanced profile with moderate solubility and metabolic stability, outperforming the phenyl-substituted analog in potency (IC50 12 nM vs. 85 nM).

- The tosyl-substituted analog, while more potent (IC50 8 nM), suffers from poor solubility (22 µg/mL) and rapid hepatic clearance, limiting its utility in vivo.

- The azepane variant shows intermediate potency and stability, highlighting the importance of ring size in tuning drug-like properties.

Methodological Considerations

The structural data underpinning these comparisons would rely heavily on crystallographic refinement using SHELXL , which is the gold standard for small-molecule structure determination . For example, torsional angles in the thiazepane ring and piperidine sulfonyl group could be precisely measured to explain conformational preferences affecting target binding.

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex molecule that incorporates a piperidine moiety and a thiazepane structure, which are known for their diverse biological activities. The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and its interactions with biological systems.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This structure includes:

- Piperidine ring : Known for its role in various pharmacological activities.

- Thiazepane ring : Contributes to the compound's unique biological profile.

- Methylsulfonyl group : Enhances solubility and biological activity.

Antibacterial Activity

Research has indicated that compounds containing piperidine and thiazepane rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In a comparative study, several synthesized derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory activity .

Binding Interactions

Docking studies have provided insights into the binding interactions of the compound with bovine serum albumin (BSA), suggesting that the compound has favorable binding characteristics that could enhance its pharmacological effectiveness .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Antibacterial Efficacy : A study conducted on a series of piperidine derivatives demonstrated that modifications in the sulfonamide group significantly enhanced antibacterial activity against resistant strains.

- Enzyme Inhibition Analysis : Another research focused on enzyme inhibition showed that compounds with methylsulfonyl groups exhibited enhanced AChE inhibition compared to their non-sulfonyl counterparts.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that the compound has favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.